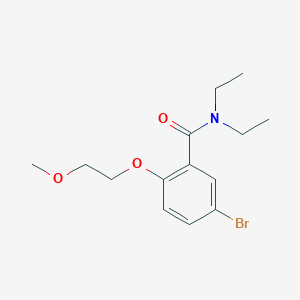

5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide

CAS No.: 904876-35-3

Cat. No.: VC8150201

Molecular Formula: C14H20BrNO3

Molecular Weight: 330.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904876-35-3 |

|---|---|

| Molecular Formula | C14H20BrNO3 |

| Molecular Weight | 330.22 g/mol |

| IUPAC Name | 5-bromo-N,N-diethyl-2-(2-methoxyethoxy)benzamide |

| Standard InChI | InChI=1S/C14H20BrNO3/c1-4-16(5-2)14(17)12-10-11(15)6-7-13(12)19-9-8-18-3/h6-7,10H,4-5,8-9H2,1-3H3 |

| Standard InChI Key | DMURBBFJDDJPTP-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC |

| Canonical SMILES | CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide is C₁₄H₂₀BrNO₃, with a molecular weight of 330.22 g/mol . Its systematic IUPAC name is 5-bromo-N,N-diethyl-2-(2-methoxyethoxy)benzamide, reflecting the bromine atom at the fifth position of the benzene ring, the diethylcarbamoyl group at the first position, and the 2-methoxyethoxy substituent at the second position .

The compound’s structure includes:

-

A benzene ring with a bromine atom at the para position relative to the carbamoyl group.

-

A diethylamine group (-N(C₂H₅)₂) attached to the carbonyl carbon.

-

A 2-methoxyethoxy side chain (-OCH₂CH₂OCH₃) at the ortho position relative to the carbamoyl group .

Spectroscopic and Computational Data

The SMILES notation for this compound is CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC, which encodes its connectivity and functional groups . The InChIKey (DMURBBFJDDJPTP-UHFFFAOYSA-N) provides a unique identifier for chemical databases, facilitating rapid retrieval and cross-referencing .

Table 1: Key Physicochemical Properties

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Parameters

| Parameter | Predicted Value | Method |

|---|---|---|

| logP (Octanol-Water) | 2.8–3.2 | Computed |

| Hydrogen Bond Donors | 1 (Amide NH) | Structural |

| Hydrogen Bond Acceptors | 5 (Amide O, Ether O, Br) | Structural |

| Polar Surface Area | 65–70 Ų | Computed |

Metabolic Stability

The methoxyethoxy side chain is susceptible to oxidative metabolism via cytochrome P450 enzymes, potentially generating carboxylic acid metabolites. The diethylamine group may undergo N-dealkylation, producing monoethyl or free amine derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume